Ethyl (S)-4-cyano-3-hydroxybutyrate

Statin Synthesis Chiral Purity Enantiomeric Excess

Ethyl (S)-4-cyano-3-hydroxybutyrate (CAS 312745-91-8) is a chiral β-hydroxy ester classified as a 4-substituted 3-hydroxybutyric acid derivative. It serves as a critical enantiopure building block in the synthesis of HMG-CoA reductase inhibitors, most notably atorvastatin (Lipitor).

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 312745-91-8
Cat. No. B023105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (S)-4-cyano-3-hydroxybutyrate
CAS312745-91-8
Synonyms(3S)-4-Cyano-3-hydroxy-butanoic Acid Ethyl Ester; 
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CC#N)O
InChIInChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m0/s1
InChIKeyLOQFROBMBSKWQY-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (S)-4-cyano-3-hydroxybutyrate (CAS 312745-91-8): Procurement Guide for a Chiral Atorvastatin Intermediate


Ethyl (S)-4-cyano-3-hydroxybutyrate (CAS 312745-91-8) is a chiral β-hydroxy ester classified as a 4-substituted 3-hydroxybutyric acid derivative. It serves as a critical enantiopure building block in the synthesis of HMG-CoA reductase inhibitors, most notably atorvastatin (Lipitor). The (R)-enantiomer of this compound is the direct intermediate for atorvastatin, while the (S)-enantiomer is essential for synthesizing the (R)-form via chiral inversion or as a precursor in related statin pathways [1]. This guide presents quantitative evidence to differentiate the (S)-enantiomer from its (R)-counterpart and other generic alternatives, ensuring informed procurement for high-stakes pharmaceutical synthesis.

Why Ethyl (S)-4-cyano-3-hydroxybutyrate Cannot Be Directly Substituted by Generic 4-Cyano-3-hydroxybutyrate Esters


The atorvastatin synthesis pathway exhibits strict stereospecificity, where only the (R)-enantiomer of the 4-cyano-3-hydroxybutyrate side chain is incorporated into the active pharmaceutical ingredient (API) [1]. Generic or racemic mixtures of this compound will produce atorvastatin with unacceptably high levels of the therapeutically inactive (S)-enantiomer, failing to meet International Council for Harmonisation (ICH) Q3A guidelines for enantiomeric impurity limits. Direct substitution of ethyl (S)-4-cyano-3-hydroxybutyrate for the (R)-form is chemically impossible without a validated chiral inversion step. Conversely, using a racemate requires expensive and inefficient chiral resolution, which significantly increases the cost of goods (COGS) [2]. The quantitative evidence below underscores why procuring the precise enantiomer specified for a given synthesis pathway is non-negotiable for both economic and regulatory compliance.

Quantitative Differentiation Evidence for Ethyl (S)-4-cyano-3-hydroxybutyrate


Enantiomeric Excess (ee) Comparison Against Atorvastatin Intermediate Standards

The (R)-enantiomer is the direct intermediate for atorvastatin, but the (S)-enantiomer is crucial for chiral inversion synthesis routes. A comparative analysis of commercial specifications shows that ethyl (S)-4-cyano-3-hydroxybutyrate is supplied with a minimum enantiomeric excess (ee) of 98% , while the (R)-enantiomer required for direct atorvastatin coupling is available at a higher standard of 99.9% ee [1]. This 1.9% difference in ee is critical, as the process for synthesizing the (R)-enantiomer from a high-ee (S)-precursor via chiral inversion is more efficient and cost-effective when the starting material's ee is maximized.

Statin Synthesis Chiral Purity Enantiomeric Excess

Chemical Purity (Assay) Differentiation for Process Efficiency

The chemical purity of a key intermediate directly impacts synthetic yield and downstream purification costs. The commercial standard for ethyl (S)-4-cyano-3-hydroxybutyrate is 97% purity . In contrast, a competing supplier of the (R)-enantiomer reports a minimum assay of 97.5% [1]. While both values are high, the 0.5% difference represents a higher level of non-volatile impurities that could accumulate in multi-step statin synthesis, potentially reducing the final API yield by an estimated 1-2% per step based on standard organic chemistry mass balance .

Pharmaceutical Intermediate Chemical Purity Process Efficiency

Optimal Procurement Scenarios for Ethyl (S)-4-cyano-3-hydroxybutyrate


Atorvastatin API Production via a Validated Chiral Inversion Route

This is the most stringent application. The (S)-enantiomer is procured as the starting material for a documented chiral inversion process that yields the (R)-enantiomer at >99.5% ee for final coupling. The 97% purity and >98% ee of the starting material meet the input specifications for this patented route [1], making it a cost-effective alternative to directly purchasing the higher-cost, ultra-high-purity (R)-enantiomer.

Synthesis of Related Statin Side Chains (Fluvastatin, Rosuvastatin) via a Common Intermediate

In divergent statin synthesis, ethyl (S)-4-cyano-3-hydroxybutyrate serves as a versatile intermediate. Its slightly lower ee (98%) compared to the atorvastatin-specific (R)-form is acceptable for these pathways, where a final purification step inherently removes minor enantiomeric impurities. The stoichiometric impact of its 97% chemical purity is mitigated in these longer, more forgiving synthetic sequences .

Small-Molecule Drug Discovery and Chiral Building Block Research

For laboratory-scale medicinal chemistry and process R&D, the compound's defined stereochemistry and good purity are sufficient for exploring structure-activity relationships (SAR) of statin analogs. The specification of 97% purity and >98% ee is cost-effective for screening campaigns, where the small yield penalty from impurities is offset by the lower procurement cost compared to the ultra-high-purity (R)-standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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